molecular formula C8H10BrNO2S B2888541 N-(2-bromobenzyl)methanesulfonamide CAS No. 889131-25-3

N-(2-bromobenzyl)methanesulfonamide

Cat. No. B2888541
CAS RN: 889131-25-3
M. Wt: 264.14
InChI Key: VGMAKIRRZLTEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-bromobenzyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromobenzyl group attached to a methanesulfonamide group . The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

  • Stereocontrol in Chemical Synthesis :

    • N-(2-bromobenzyl)methanesulfonamide has been used in the preparation of dibenz[c,e]azepines, which involve axial stereocontrol. This application is significant in the design of biaryl ligands with tropos dynamics and axial stereochemical bias (Balgobin et al., 2017).
  • Facilitating N-Arylation Reactions :

    • It has been utilized in Pd-catalyzed N-arylation reactions. This methodology is notable for its high yield and convenience, avoiding genotoxic impurities which are a concern in other methods (Rosen et al., 2011).
  • Synthesis of Indoles :

    • The compound is instrumental in synthesizing 1-methylsulfonyl-indoles with various functional groups, demonstrating its utility in heterocyclic chemistry (Sakamoto et al., 1988).
  • Carbonic Anhydrase Inhibitory Properties :

    • Derivatives of this compound have been studied for their inhibitory effects on human carbonic anhydrase isozymes, relevant in medicinal chemistry (Akbaba et al., 2014).
  • Chemoselective N-Acylation Reagents :

    • Variants of this compound have been developed as chemoselective N-acylation reagents. This is pivotal for introducing acyl groups selectively in synthetic chemistry (Kondo et al., 2000).
  • Understanding Molecular Conformation and Reactivity :

    • Research has also focused on understanding the molecular conformation, NMR chemical shifts, and vibrational transitions of related methanesulfonamides, which is crucial for molecular characterization and reaction mechanism studies (Karabacak et al., 2010).

Safety and Hazards

The safety data sheet for “N-(2-bromobenzyl)methanesulfonamide” indicates that it may cause skin and eye irritation. It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMAKIRRZLTEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.